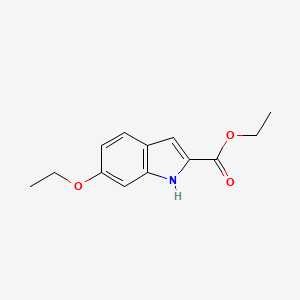

ethyl 6-ethoxy-1H-indole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

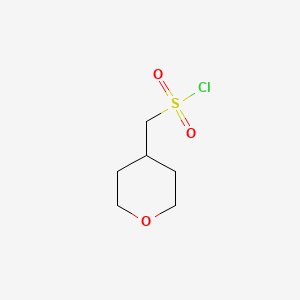

Ethyl 6-ethoxy-1H-indole-2-carboxylate is a chemical compound with the molecular formula C₁₃H₁₅NO₃ and a molecular weight of 233.26 g/mol . It belongs to the class of indole derivatives and is commonly used in proteomics research . The compound’s structure consists of an indole ring with an ethoxy group at position 6 and a carboxylate ester at position 2.

Synthesis Analysis

The synthesis of ethyl 6-ethoxy-1H-indole-2-carboxylate involves the reaction of an appropriate indole precursor (such as 1H-indole-2-carboxylic acid) with ethyl alcohol (ethanol) in the presence of a suitable acid catalyst. The esterification process leads to the formation of the desired compound .

Molecular Structure Analysis

Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

Ethyl 6-ethoxy-1H-indole-2-carboxylate is an important synthetic intermediate in various chemical transformations. For instance, Pete, Szöllösy, and Szokol (2006) demonstrated its use in synthesizing 4-, 6- and 7-formyl-1H-indole-2-carboxylates, showcasing its versatility in the creation of new compounds. Similarly, Tani et al. (1996) developed a strategy for indole synthesis starting from ethyl pyrrole-2-carboxylate, indicating the compound's role in complex indole synthesis procedures (Pete, Szöllösy, & Szokol, 2006) (Tani et al., 1996).

Photophysical Behavior

The photophysical properties of derivatives of ethyl 6-ethoxy-1H-indole-2-carboxylate are also notable. Bozkurt and Doğan (2018) explored the photophysical properties of a new 4-aza-indole derivative, highlighting its potential in various applications like bio-sensing and optoelectronic devices (Bozkurt & Doğan, 2018).

Novel Compounds and Applications

The synthesis of unique compounds from ethyl 6-ethoxy-1H-indole-2-carboxylate can lead to potential pharmacological applications. For example, the synthesis of 5-substituted indole derivatives by Pete, Parlagh, and Tőke (2003) shows the compound's relevance in creating pharmacologically active indoles, indicating its importance in drug discovery and medicinal chemistry (Pete, Parlagh, & Tőke, 2003).

Solvatochromism and Sensing Applications

Research by Ebru Bozkurt and Ş. D. Doğan on the behavior of a novel 4-aza-indole derivative in different solvents highlights the compound's reverse solvatochromism, suggesting its application in creating sensitive materials for sensing technologies (Bozkurt & Doğan, 2018).

Propiedades

IUPAC Name |

ethyl 6-ethoxy-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-3-16-10-6-5-9-7-12(13(15)17-4-2)14-11(9)8-10/h5-8,14H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOZPDSFTRJPQAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=C(N2)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 6-ethoxy-1H-indole-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1319358.png)

![Methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate](/img/structure/B1319363.png)

![5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole](/img/structure/B1319406.png)